2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide
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Overview
Description
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide is a complex organic compound that belongs to the class of benzoxazoles and oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazole ring and the oxadiazole ring, followed by their coupling to form the final compound.
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).
Coupling Reaction: The final step involves the coupling of the benzoxazole and oxadiazole rings through an acetamide linkage. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced oxadiazole derivatives.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole and oxadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid: This compound shares the benzoxazole ring but has a different substituent at the 3-position.
(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde: This compound also contains the benzoxazole ring but with an aldehyde group at the 3-position.
1-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonylpiperidine-4-carboxylic acid: This compound has a similar benzoxazole ring but with different substituents.
Uniqueness
The uniqueness of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide lies in its combined benzoxazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c1-12(2)31(27,28)14-7-5-6-13(10-14)18-22-23-19(30-18)21-17(25)11-24-15-8-3-4-9-16(15)29-20(24)26/h3-10,12H,11H2,1-2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKGSOXIZJXIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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